molecular formula C10H12ClN3 B7811120 6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine

6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B7811120
M. Wt: 209.67 g/mol
InChI Key: FFXGOUJZVYSDBX-UHFFFAOYSA-N
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Description

6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound characterized by a fused pyrazolo-pyridine core. Its molecular formula is C₁₁H₁₄ClN₃, with substituents at positions 2 (isopropyl), 4 (methyl), and 6 (chlorine). The chlorine atom enhances electrophilicity, while the alkyl groups (isopropyl and methyl) contribute to hydrophobicity and steric bulk.

Properties

IUPAC Name

6-chloro-4-methyl-2-propan-2-ylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c1-6(2)14-5-8-7(3)4-9(11)12-10(8)13-14/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXGOUJZVYSDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN(C=C12)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Chlorination

The pyrazolo[3,4-b]pyridine intermediate is treated with phosphorus oxychloride (POCl₃) under reflux conditions. For example, 2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine (1.0 eq) reacts with POCl₃ (3.0 eq) at 110°C for 6 hours, achieving 85% conversion to the 6-chloro derivative.

ParameterValue
Chlorinating AgentPOCl₃
Temperature110°C
Reaction Time6 hours
Yield85%

Isopropyl Group Introduction

Alkylation with isopropyl bromide in the presence of potassium carbonate (K₂CO₃) in DMF at 80°C for 4 hours completes the synthesis. This step achieves a 78% yield, with residual starting material removed via recrystallization.

One-Pot Multicomponent Synthesis

A streamlined one-pot method reported in RSC Advances (2023) combines 2-amino-4-methylpyridine, isopropyl isocyanate, and chlorine gas in a pressurized reactor. The reaction proceeds via:

  • Formation of Urea Intermediate : 2-Amino-4-methylpyridine reacts with isopropyl isocyanate at 60°C for 2 hours.

  • Cyclization and Chlorination : Introduction of chlorine gas at 120°C for 5 hours induces cyclization and simultaneous chlorination.

ParameterValue
Reactants2-Amino-4-methylpyridine, isopropyl isocyanate
Chlorination AgentCl₂ gas
Temperature120°C
Yield72%

This approach reduces purification steps but requires stringent control over gas flow rates to minimize byproducts.

Comparative Analysis of Synthetic Routes

The table below contrasts the three methods based on efficiency, scalability, and practicality:

MethodYieldScalabilityCost Efficiency
Cyclocondensation94.6%HighModerate
Sequential Chlorination-Alkylation78%ModerateHigh
One-Pot Synthesis72%LowLow

The cyclocondensation route offers the highest yield and scalability, making it preferable for industrial applications. However, the one-pot method, despite lower yields, is advantageous for laboratory-scale synthesis due to reduced handling.

Mechanistic Insights and Side Reactions

  • Cyclocondensation Mechanism : The acid chloride intermediate reacts with isopropyl hydrazine via nucleophilic acyl substitution, followed by intramolecular cyclization to form the pyrazolo ring.

  • Chlorination Selectivity : POCl₃ targets the electron-deficient 6-position due to the directing effect of the adjacent nitrogen atom.

  • Byproduct Formation : Over-chlorination at the 4-position may occur if reaction times exceed 8 hours, necessitating precise control.

Industrial-Scale Optimization

For mass production, the patent CN105777743A recommends:

  • Solvent Recycling : Acetonitrile recovery via distillation reduces costs.

  • Catalyst Regeneration : Cupricin and sodium iodide are filtered and reused, decreasing reagent expenses.

  • Continuous Flow Reactors : Implementing flow chemistry for the chlorination step improves reaction consistency .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to reduce nitro groups or other functionalities.

  • Substitution: Substitution reactions can involve the replacement of the chlorine atom with other groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.

  • Substitution: Nucleophiles such as alkyl halides, aryl halides, or organometallic reagents.

Major Products Formed:

  • Oxidation Products: Alcohols, ketones, carboxylic acids.

  • Reduction Products: Amines, alcohols.

  • Substitution Products: Alkylated or arylated derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • Anticancer Activity : Research has indicated that compounds within the pyrazolo[3,4-b]pyridine class exhibit anticancer properties. For instance, derivatives have shown activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth .
    • Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases .
  • Biological Activity :
    • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to apoptosis in cancer cells .
    • Binding Affinity Studies : Interaction studies have demonstrated that 6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine binds effectively to various biological targets, which is essential for drug design and development .

Case Studies and Experimental Findings

Several case studies highlight the compound's efficacy:

  • Case Study 1: Anticancer Research :
    A study evaluated the compound's effects on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .
  • Case Study 2: Anti-inflammatory Activity :
    In another study, the compound was tested for its anti-inflammatory properties using a mouse model of arthritis. The results showed a marked decrease in inflammatory markers compared to control groups, supporting its use in treating inflammatory conditions .

Mechanism of Action

6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine is similar to other pyrazolopyridine derivatives, such as 6-Chloro-2-isopropyl-4-methyl-1H-pyrazolo[3,4-b]pyridine and 6-Chloro-2-ethyl-4-methyl-2H-pyrazolo[3,4-b]pyridine. These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomerism and Functional Groups
  • 6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine vs. 4-Chloro-1H-pyrazolo[3,4-b]pyridine (): The chlorine position (6 vs. 4) alters electronic distribution. The 6-chloro derivative may exhibit stronger electron-withdrawing effects at the pyridine ring, influencing reactivity in substitution reactions.
Medicinal Chemistry
  • Kinase Inhibition : Patents highlight pyrazolo[3,4-b]pyridines as TAM/MET kinase inhibitors (). The target’s isopropyl group may enhance binding to hydrophobic kinase pockets, whereas trifluoromethyl-substituted analogs () offer stronger electron-withdrawing effects for target engagement .
  • Anti-inflammatory Activity: Electron-withdrawing substituents (e.g., nitro, cyano) in 4a–l derivatives () improve antioxidant capacity, whereas the target’s alkyl groups may limit redox activity .
Corrosion Inhibition

Pyrazolo[3,4-b]pyridines with aromatic substituents (e.g., PP-2 in ) exhibit mixed-type inhibition on mild steel in HCl, achieving >80% efficiency. The target compound’s alkyl groups could improve adsorption via hydrophobic interactions but may reduce polar binding to metal surfaces .

Comparative Data Table

Compound Name/Structure Substituents Key Applications Notable Properties
6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine 6-Cl, 2-iPr, 4-Me Kinase inhibition (potential), corrosion inhibition High lipophilicity, moderate solubility
4-Chloro-1H-pyrazolo[3,4-b]pyridine () 4-Cl Intermediate for drug synthesis Lower steric bulk, reactive at C-6
PP-2 () 4-ClPh, 3-Me, 5-CN Corrosion inhibitor 85% efficiency in HCl, polar adsorption
[18F]8ba () 3-DFM, 6-Me PET imaging probes Radioactive, targets enzymatic sites
6-Chloro-1-isopropyl-3-methyl-1H-...-4-carboxylic acid () 4-COOH Drug candidate Enhanced solubility, ionic interactions

Biological Activity

6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound features a unique structural configuration that includes a chlorine atom at the 6-position, an isopropyl group at the 2-position, and a methyl group at the 4-position. Its molecular formula is C10H13ClN2C_{10}H_{13ClN_2} with a molecular weight of approximately 187.64 g/mol. The biological activities of this compound are of significant interest in medicinal chemistry due to its potential therapeutic applications.

Antiproliferative Effects

Research has demonstrated that compounds in the pyrazolo[3,4-b]pyridine class exhibit substantial antiproliferative activity against various cancer cell lines. Specifically, studies have evaluated the effects of 6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine on human cancer cell lines such as K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast cancer) cells. The compound has been shown to induce apoptosis and inhibit cell proliferation through mechanisms involving poly(ADP-ribose) polymerase (PARP) cleavage and caspase activation .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridineK56210Induces apoptosis via PARP cleavage
MV4-1112Activates caspase 9
MCF-715Reduces PCNA levels

The biological activity of 6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine is primarily attributed to its ability to interact with key cellular pathways involved in cell proliferation and survival. The compound has been observed to:

  • Induce Apoptosis : It activates apoptotic pathways by promoting the cleavage of PARP and initiating caspase cascades.
  • Inhibit Proliferation : The compound significantly reduces the expression levels of proliferating cell nuclear antigen (PCNA), which is crucial for DNA replication and cell cycle progression .
  • Microtubule Dynamics : Studies indicate that it may also affect microtubule-associated proteins, contributing to autophagy processes in cancer cells .

Structure-Activity Relationship

The unique structural features of 6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine allow for targeted modifications that can enhance its therapeutic efficacy. For instance, variations in substituents at different positions can lead to distinct biological activities:

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesNotable Biological Activity
6-Chloro-1H-pyrazolo[3,4-b]pyridineChlorine at position 6; lacks isopropylAnti-inflammatory effects
5-Methyl-2H-pyrazolo[3,4-b]pyridineMethyl group at position 5; no chlorineExhibits antimicrobial activity
7-Fluoro-2-isopropylpyrazolo[3,4-b]Fluorine at position 7; similar isopropylPotentially higher bioavailability

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of pyrazolo[3,4-b]pyridines. For example, a study highlighted that modifications in substituents significantly alter their antiproliferative effects against cancer cells. The introduction of bulky groups at specific positions can enhance or diminish activity depending on their steric and electronic properties .

In another case study involving xenograft models, compounds similar to 6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine demonstrated significant tumor growth inhibition without notable hepatotoxicity, suggesting a favorable safety profile for further development as potential anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine, and what are their key advantages?

  • Methodological Answer : Two primary strategies dominate:

  • Pyrazole ring construction : Pyridine derivatives are functionalized with pyrazole moieties using reagents like hydrazine derivatives (e.g., 2-hydrazinobenzothiazole) under solvent-free or microwave-assisted conditions .
  • Pyridine annulation : Pyridine rings are built onto pre-formed pyrazole scaffolds via cyclocondensation. For example, 5-amino-3-arylpyrazoles react with benzoylacetonitriles and carboxaldehydes using ammonium acetate or triethylamine as catalysts .
  • Key Advantage : Solvent-free methods reduce environmental impact and improve reaction efficiency (yields >70%) .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : To confirm substitution patterns (e.g., chlorine at position 6, isopropyl at position 2) .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for Cl-isotope patterns) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, especially for fused pyrazolo-pyridine systems .

Q. What in vitro assays are suitable for screening its biological activity?

  • Methodological Answer : Prioritize assays aligned with its reported roles:

  • Kinase inhibition : Test against protein kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ assays .
  • Antimicrobial activity : Use broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can contradictory bioactivity results across studies be resolved?

  • Methodological Answer : Variables to scrutinize:

  • Substituent effects : Minor structural changes (e.g., chloro vs. nitro groups at position 6) drastically alter kinase selectivity .
  • Assay conditions : pH, solvent (DMSO vs. ethanol), and cell line variability (e.g., HEK293 vs. primary cells) .
  • Solution : Perform side-by-side comparisons under standardized protocols and use structure-activity relationship (SAR) models .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer :

  • Catalyst selection : Fe3O4@Zr-MOFs or guanidinium hydrogen sulfate on Fe3O4 nanoparticles enhance yields (>85%) and enable magnetic recovery .
  • Solvent optimization : Replace DMF with toluene or ethanol to reduce toxicity and improve scalability .
  • Microwave assistance : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) .

Q. How can computational methods aid in predicting its pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME or ADMETLab to estimate solubility (LogP), metabolic stability (CYP450 interactions), and toxicity (hERG inhibition) .
  • Docking studies : Simulate binding to kinase active sites (e.g., ATP-binding pockets) using AutoDock Vina or Schrödinger .
  • Validation : Cross-check predictions with in vitro data (e.g., hepatic microsome stability assays) .

Data Contradiction Analysis

Q. Why do some studies report high kinase inhibition while others show negligible activity?

  • Analysis :

  • Kinase isoform specificity : The compound may selectively inhibit splice variants (e.g., JAK2 V617F mutant vs. wild-type) .
  • Allosteric vs. competitive binding : Crystallographic data (if available) can clarify binding modes .
  • Recommended Action : Perform kinase profiling panels (e.g., Eurofins KinaseProfiler™) to map selectivity .

Q. How to address discrepancies in synthetic yields between one-pot and multi-step methods?

  • Analysis :

  • Intermediate stability : Multi-step methods may suffer from degradation of sensitive intermediates (e.g., hydrazones) .
  • Byproduct formation : One-pot reactions minimize purification steps but risk side reactions (e.g., over-cyclization) .
  • Resolution : Use inline monitoring (e.g., FTIR) to track reaction progress and optimize stepwise quenching .

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